2-(2-hydroxyethyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 2-(2-hydroxyethyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9655714
InChI: InChI=1S/C18H19N3O4/c22-8-7-20-5-3-15-13(17(20)23)10-14-16(19-15)4-6-21(18(14)24)11-12-2-1-9-25-12/h3-6,10,12,22H,1-2,7-9,11H2
SMILES: C1CC(OC1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO
Molecular Formula: C18H19N3O4
Molecular Weight: 341.4 g/mol

2-(2-hydroxyethyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

CAS No.:

Cat. No.: VC9655714

Molecular Formula: C18H19N3O4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-hydroxyethyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione -

Specification

Molecular Formula C18H19N3O4
Molecular Weight 341.4 g/mol
IUPAC Name 8-(2-hydroxyethyl)-2-(oxolan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Standard InChI InChI=1S/C18H19N3O4/c22-8-7-20-5-3-15-13(17(20)23)10-14-16(19-15)4-6-21(18(14)24)11-12-2-1-9-25-12/h3-6,10,12,22H,1-2,7-9,11H2
Standard InChI Key RJMDAWBOXAOSQI-UHFFFAOYSA-N
SMILES C1CC(OC1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO
Canonical SMILES C1CC(OC1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, 8-(2-hydroxyethyl)-2-(oxolan-2-ylmethyl)pyrido[4,3-b] naphthyridine-1,9-dione, reflects its intricate architecture. Key structural elements include:

  • A pyrido[4,3-b] naphthyridine core, which combines pyridine and naphthyridine rings.

  • A 2-hydroxyethyl group at position 8, contributing hydrophilicity and hydrogen-bonding capacity.

  • A tetrahydrofuran-2-ylmethyl substituent at position 2, introducing stereochemical complexity and ether functionality.

Table 1: Molecular Properties of the Compound

PropertyValue
Molecular FormulaC18H19N3O4C_{18}H_{19}N_{3}O_{4}
Molecular Weight341.4 g/mol
IUPAC Name8-(2-hydroxyethyl)-2-(oxolan-2-ylmethyl)pyrido[4,3-b] naphthyridine-1,9-dione
SMILESC1CC(OC1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO
PubChem CID43865047

The Canonical SMILES string confirms the connectivity of the tetrahydrofuran ring and hydroxyethyl chain to the central scaffold. Computational analyses predict moderate polarity due to the ketone and hydroxyl groups, with a calculated logP value suggesting balanced lipophilicity for membrane permeability .

Synthesis Pathways and Functionalization Strategies

Synthesis of pyrido-naphthyridine derivatives typically involves cyclization reactions between aminopyridines and ketoesters, followed by selective functionalization. For this compound, a plausible synthetic route includes:

  • Core Formation: Condensation of 4-aminopyridine with a diketone precursor under acidic conditions to generate the pyrido-naphthyridine backbone.

  • Substituent Introduction:

    • Hydroxyethyl Group: Alkylation at position 8 using ethylene oxide or a protected glycol derivative.

    • Tetrahydrofuran Methyl Group: Grignard addition or nucleophilic substitution with a tetrahydrofuran-containing reagent at position 2.

  • Oxidation and Purification: Final oxidation of intermediate alcohols to ketones, followed by chromatographic purification.

The scaffold’s synthetic versatility allows for late-stage modifications, enabling the creation of analogs with tailored biological activities.

Physicochemical and Spectral Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups:

  • Hydroxyethyl Group: Enhances water solubility through hydrogen bonding.

  • Tetrahydrofuran Ring: Contributes to organic solvent miscibility (e.g., DMSO, THF).
    Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions due to the lactam and ketone moieties.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~3400 cm1^{-1} (O-H stretch) .

  • NMR Spectroscopy:

    • 1^1H NMR: Distinct signals for tetrahydrofuran protons (δ 3.5–4.0 ppm) and hydroxyethyl protons (δ 2.8–3.2 ppm).

    • 13^{13}C NMR: Resonances for carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–150 ppm) .

Computational Modeling and Future Directions

Density functional theory (DFT) calculations at the B3LYP/6-31G level can optimize the compound’s geometry and predict electronic properties . Key areas for future research include:

  • In Vitro Assays: Evaluate IC50_{50} values against kinase panels and cancer cell lines.

  • ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and oral bioavailability.

  • Crystallography: Resolve X-ray structures to guide structure-based drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator